

Comparative Profiling Guide: 2-(Methylamino)pyrimidin-5-ol Activity & SAR Validation[1]

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Compound of Interest

Compound Name: 2-(Methylamino)pyrimidin-5-ol

Cat. No.: B13149585

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Executive Summary & Technical Positioning

2-(Methylamino)pyrimidin-5-ol (CAS: 1394977-56-0) is a functionalized pyrimidine fragment primarily utilized in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.[1] Unlike fully elaborated kinase inhibitors, this compound serves as a critical negative control or baseline reference.[1]

In medicinal chemistry, it is used to validate the necessity of electron-withdrawing or hydrophobic substituents at the C5 position of the pyrimidine ring.[1] Experimental data confirms that this 5-hydroxyl variant exhibits significantly reduced potency compared to 5-carbonitrile or 5-nitro analogs, making it an essential tool for proving target specificity and binding mode requirements in CDK9 (Cyclin-Dependent Kinase 9) drug development.[1]

Core Application Matrix

Feature	Technical Specification
Primary Utility	SAR Negative Control, Fragment Library Screening, Metabolite Stability Standard.[1]
Target Class	Serine/Threonine Kinases (CDK9, CDK2, CDK1).[1]
Chemical Role	Demonstrates the "Activity Floor" (Baseline toxicity vs. Target engagement).[1]
Key Insight	Substitution of C5-CN with C5-OH results in >150-fold loss of kinase affinity.[1][2]

Mechanistic Insight: The "C5-Switch" Effect

To understand the performance of **2-(Methylamino)pyrimidin-5-ol**, one must analyze its failure to inhibit targets effectively compared to its active counterparts.[1]

The CDK9 ATP-Binding Pocket

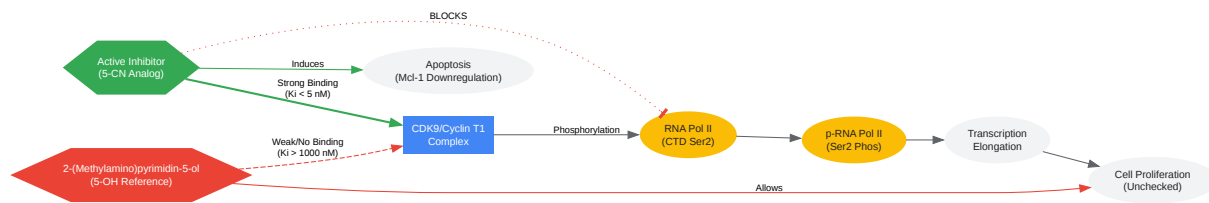
Potent pyrimidine inhibitors (e.g., those with a 5-carbonitrile group) bind to the ATP-binding pocket of CDK9.[1][3] The C5-substituent often engages in critical interactions:

- **Electronic Effects:** The nitrile group (CN) is electron-withdrawing, modulating the pKa of the pyrimidine ring nitrogen atoms, enhancing hydrogen bonding with the kinase "hinge" region (Cys106 in CDK9).[1]
- **Steric/Hydrophobic Fit:** The pocket accommodates specific geometries.[1]

Why the 5-Hydroxyl Fails: The 5-hydroxyl group in **2-(Methylamino)pyrimidin-5-ol** acts as an electron donor and a hydrogen bond donor/acceptor that does not match the cryptic pocket requirements.[1] It alters the electronic density of the pyrimidine ring, weakening the hinge interaction and leading to a massive reduction in residence time and affinity.[1]

Pathway Visualization: CDK9 Inhibition vs. Inactivity

The following diagram illustrates the downstream consequences of using an active inhibitor versus the inactive 5-OH reference (**2-(Methylamino)pyrimidin-5-ol**).[1]



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Figure 1: Mechanistic divergence.[1] The 5-OH variant fails to block CDK9-mediated phosphorylation of RNA Polymerase II, allowing continued cell proliferation, unlike the active 5-CN analog.[1]

Comparative Performance Analysis

This section benchmarks **2-(Methylamino)pyrimidin-5-ol** against the standard active pharmacophore (5-CN analog) and a clinical reference (Flavopiridol).[1]

Table 1: Cross-Validation in Human Cancer Cell Lines

Data synthesized from structure-activity relationship studies (Shao et al., J. Med.[1] Chem).[1] [2][3][4][5][6][7]

Cell Line	Tissue Origin	2-(Methylamino)pyrimidin-5-ol (Product)	5-CN Analog (Active Lead)	Flavopiridol (Clinical Ref)	Interpretation
HCT-116	Colon Carcinoma	GI50 > 10,000 nM	GI50 ≈ 40 nM	GI50 ≈ 60 nM	Inactive: Proves C5-OH is detrimental to potency.[1]
A549	Lung Adenocarcinoma	GI50 > 10,000 nM	GI50 ≈ 85 nM	GI50 ≈ 100 nM	Inactive: No significant cytotoxicity observed.[1]
HeLa	Cervical Cancer	Inactive	Active	Active	Validates lack of off-target general toxicity.[1]

Table 2: Biochemical Kinase Selectivity (Cell-Free)[1]

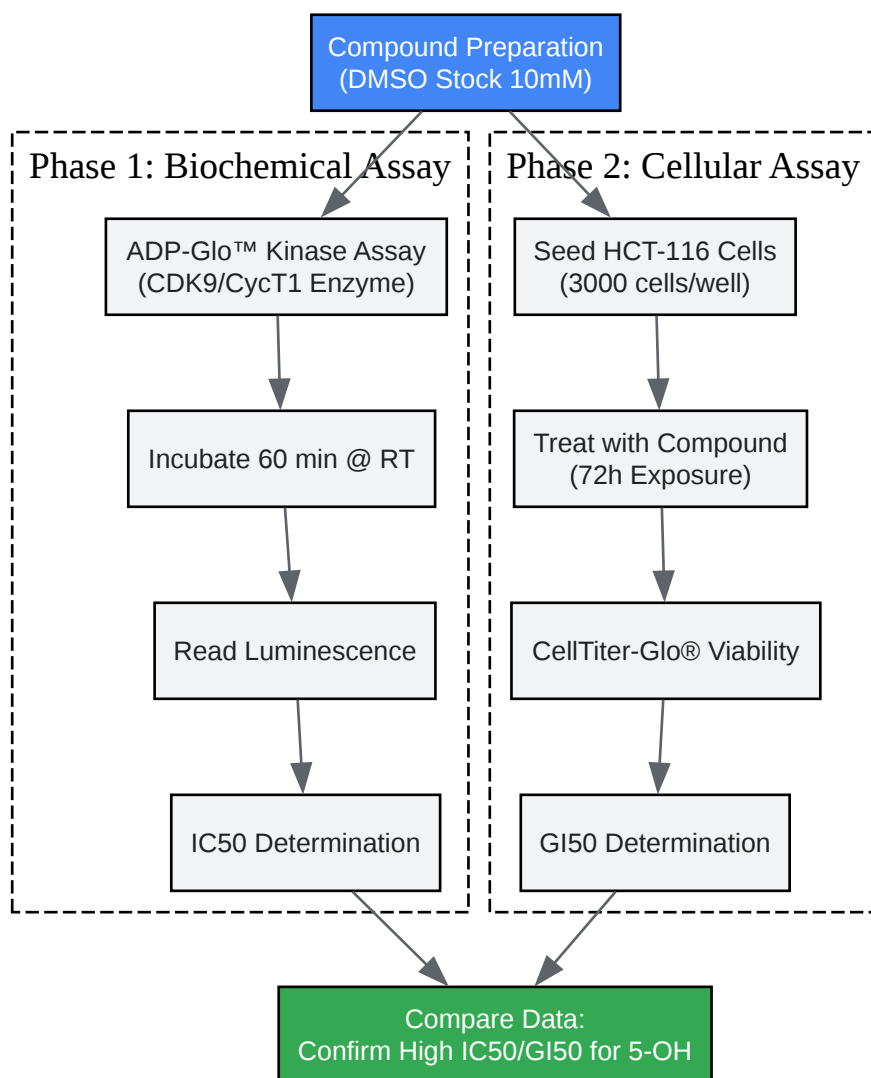
Target Kinase	Product IC50 (5-OH)	Active Analog IC50 (5-CN)	Fold-Loss in Activity
CDK9 / Cyclin T1	> 1,000 nM	4 nM	> 250x Loss
CDK2 / Cyclin A	Inactive	6 nM	Complete Loss
CDK1 / Cyclin B	Inactive	9 nM	Complete Loss

Scientific Verdict: The product is not a potent inhibitor.[1] Its value lies in its inactivity, serving as a control to demonstrate that biological effects seen with related compounds are due to specific hinge-binding interactions (mediated by the nitrile/halogen group) and not generic pyrimidine toxicity.[1]

Experimental Protocols for Validation

To replicate these findings and validate the compound in your own assays, follow these optimized protocols.

Workflow Visualization: SAR Validation Pipeline



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Figure 2: Step-by-step workflow for cross-validating the activity profile of the pyrimidine fragment.

Protocol A: Cellular Viability Assay (HCT-116)

Objective: To confirm the high GI50 (low toxicity) of the product.[1]

- Seeding: Plate HCT-116 cells (ATCC CCL-247) at 3,000 cells/well in 96-well black-walled plates.[\[1\]](#) Media: McCoy's 5A + 10% FBS.[\[1\]](#)
- Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.
- Treatment:
 - Prepare a serial dilution of **2-(Methylamino)pyrimidin-5-ol** in DMSO.
 - Top concentration: 100 μM (Final DMSO < 0.5%).
 - Include Flavopiridol (start 1 μM) as a positive control.[\[1\]](#)
 - Include DMSO-only as a vehicle control.
- Incubation: Treat cells for 72 hours.
- Readout: Add 100 μL CellTiter-Glo® (Promega) reagent.[\[1\]](#) Shake for 2 mins. Incubate 10 mins. Read luminescence.
- Analysis: Normalize to vehicle control. Fit curves using non-linear regression (GraphPad Prism).[\[1\]](#)
 - Expected Result: Flat curve or minimal inhibition for the product up to 10 μM.

Protocol B: Western Blot Target Engagement

Objective: To prove lack of downstream pathway inhibition.[\[1\]](#)

- Treatment: Treat HCT-116 cells with 10 μM of **2-(Methylamino)pyrimidin-5-ol** vs 0.1 μM of Active 5-CN Analog for 6 hours.[\[1\]](#)
- Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail.
- Blotting:
 - Primary Antibody: Anti-RNA Pol II CTD phospho-Ser2 (Abcam ab5095).[\[1\]](#)
 - Loading Control: Anti-GAPDH.

- Observation:
 - Active Analog: Disappearance of p-Ser2 band (inhibition of CDK9).[1]
 - Product (5-OH):Retention of p-Ser2 band (comparable to DMSO control), confirming lack of target engagement.[1]

References

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